Etintidine hydrochloride
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Overview
Description
Etintidine Hydrochloride is a histamine H2-receptor antagonist, commonly used to reduce stomach acid production. It is widely employed in the treatment of gastrointestinal conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etintidine Hydrochloride can be synthesized through multiple routes. One common method involves the condensation of N,N’-substituted 1-nitro-2,2-diaminoethylenes with furyl alcohol or furfuryl mercaptan . The reaction conditions typically include the use of solvents like ethanol and catalysts such as hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is produced using a combination of hydroxypropyl methylcellulose and sodium carboxymethyl cellulose as release-retarding polymers. Sodium bicarbonate is used as a gas-generating agent, and microcrystalline cellulose serves as a direct compression diluent .
Chemical Reactions Analysis
Types of Reactions: Etintidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can occur at the furan ring or the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as nitroso compounds and amines .
Scientific Research Applications
Etintidine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of histamine H2-receptor antagonists.
Biology: Research focuses on its effects on gastric acid secretion and its role in gastrointestinal physiology.
Industry: It is used in the formulation of controlled-release drug delivery systems.
Mechanism of Action
Etintidine Hydrochloride exerts its effects by competitively inhibiting histamine at H2-receptors on gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. It does not affect pepsin secretion or serum gastrin levels .
Comparison with Similar Compounds
Famotidine: Another H2-receptor antagonist used to treat similar conditions.
Cimetidine: An older H2-receptor antagonist with a shorter duration of action and more drug interactions.
Uniqueness: Etintidine Hydrochloride is unique in its specific binding affinity and its ability to reduce gastric acid secretion effectively without significantly affecting other physiological processes .
Properties
CAS No. |
71807-56-2 |
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Molecular Formula |
C12H17ClN6S |
Molecular Weight |
312.82 g/mol |
IUPAC Name |
1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine;hydrochloride |
InChI |
InChI=1S/C12H16N6S.ClH/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11;/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16);1H |
InChI Key |
BHEZOMBVJJYAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N.Cl |
Related CAS |
69539-53-3 (Parent) |
Origin of Product |
United States |
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